H-Glu-Pna, or H-glutamic acid-p-nitroaniline, is a synthetic compound derived from glutamic acid. It is classified as an amino acid derivative and is primarily used in biochemical assays and research. The compound serves as a substrate for studying the activity of enzymes such as γ-glutamyltransferase, making it significant in both biochemical and medical research contexts.
H-Glu-Pna can be synthesized through the condensation of L-glutamic acid with p-nitroaniline. This reaction typically requires specific solvents and coupling agents to ensure high yields and purity. The compound is commercially available from various chemical suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and synthesis methods for researchers.
H-Glu-Pna is classified under:
The synthesis of H-Glu-Pna commonly involves:
The molecular structure of H-Glu-Pna consists of:
H-Glu-Pna undergoes several significant chemical reactions:
The mechanism of action for H-Glu-Pna primarily involves its role as a substrate for γ-glutamyltransferase. Upon binding to this enzyme, H-Glu-Pna undergoes hydrolysis, leading to the release of p-nitroaniline. This process is critical for understanding amino acid metabolism and enzyme kinetics, particularly in pathological conditions where γ-glutamyltransferase activity may be altered.
Relevant data includes:
H-Glu-Pna has diverse applications across various scientific fields:
H-Glu-pNA (L-glutamic acid ρ-nitroanilide) serves as a chromogenic protease substrate due to its hydrolysis-dependent release of yellow ρ-nitroaniline (λmax = 405 nm). This compound is extensively used to profile glutamate-specific proteolytic activity in complex biological systems. In metalloaminopeptidases like PepA from Lactobacillus delbrueckii, H-Glu-pNA enables real-time detection of enzymatic activity, as cleavage occurs at the Glu-ρNA bond, releasing the chromophore [2]. Its selectivity for glutamate residues makes it indispensable for identifying aminopeptidase A (APA)-like enzymes, which specifically hydrolyze N-terminal acidic amino acids (Glu, Asp) in peptides [2] [4].
Table 1: Enzymes Profiled Using H-Glu-pNA
Enzyme | Source | Primary Function | Detection Method |
---|---|---|---|
PepA | Lactobacillus delbrueckii | Glutamate-specific aminopeptidase | Spectrophotometric (405 nm) |
γ-Glutamyl Transpeptidase (GGT1) | Mammalian tissues | Glutathione metabolism | Coupled glutamate assay |
Cytosolic β-Glucosidase | Human enterocytes | Glycoside hydrolysis | pNA release kinetics |
However, H-Glu-pNA has limitations: In γ-glutamyl transpeptidases (GGT), it is not hydrolyzed due to steric constraints in the active site, necessitating alternative substrates like γ-Glu-pNA [3]. This underscores its role as a discriminatory tool for enzyme subclassification.
Kinetic analyses reveal that H-Glu-pNA hydrolysis is metal ion-dependent in metallopeptidases. For PepA, catalytic efficiency (kcat/Kₘ) varies dramatically with the metal cofactor:
Table 2: Kinetic Parameters of PepA with H-Glu-pNA Under Metal Variation
Metal Ion | Kₘ (mM) | Vₘₐₓ (μmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
Co²⁺ | 0.85 | 12.4 | 15.2 | 1,200 |
Mn²⁺ | 1.12 | 8.7 | 10.6 | 800 |
Zn²⁺ | ND* | ND* | ND* | ND* |
*ND: Not detectable under assay conditions [2]
The pH profile further modulates kinetics, with optimal activity at pH 6.0–7.0. This sensitivity to microenvironmental factors highlights H-Glu-pNA’s utility in probing enzyme-metal-substrate triangulation [2].
Substrate specificity for H-Glu-pNA in microbial proteases is governed by three structural determinants:
In Gram-positive bacteria, PepA homologs exhibit species-specific kinetics. For example, Lactococcus lactis PepA shows product inhibition by glutamate, whereas L. delbrueckii PepA does not—indicating evolutionary divergence in substrate processing [2].
Modifications to the pNA backbone significantly alter enzyme binding and hydrolysis rates:
γ-Glu-pNA vs. H-Glu-pNA
Steric and Electronic Effects
Metal-Specific Inhibition
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: